molecular formula C23H18Cl2N4OS B11687912 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11687912
M. Wt: 469.4 g/mol
InChI Key: UKRLSMIXFSNILE-LGJNPRDNSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 1-benzyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate hydrazide derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. It can bind to DNA, interfering with replication and transcription processes, which may explain its potential anticancer activity. Additionally, it can inhibit certain enzymes, disrupting metabolic pathways essential for microbial survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the dichlorophenyl group, for instance, may enhance its antimicrobial properties compared to its dimethoxy-substituted counterparts.

Properties

Molecular Formula

C23H18Cl2N4OS

Molecular Weight

469.4 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18Cl2N4OS/c24-18-11-10-17(12-19(18)25)13-26-28-22(30)15-31-23-27-20-8-4-5-9-21(20)29(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,28,30)/b26-13+

InChI Key

UKRLSMIXFSNILE-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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